molecular formula C31H29N5O6 B1679019 N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide CAS No. 204460-24-2

N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide

Cat. No.: B1679019
CAS No.: 204460-24-2
M. Wt: 567.6 g/mol
InChI Key: QOANBAXBOLUAFA-UHFFFAOYSA-N
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Description

NK3201 is a synthetic organic compound known for its role as a specific chymase inhibitor. Chymase is an enzyme that plays a significant role in the formation of angiotensin II, a peptide that causes blood vessels to constrict, leading to increased blood pressure. NK3201 has been studied for its potential therapeutic applications in preventing vascular proliferation and treating conditions such as pulmonary fibrosis and abdominal aortic aneurysm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NK3201 involves multiple steps, starting with the preparation of the core structure, which includes a pyrimidine ring and a heptan-2-yl chain. The key steps include:

Industrial Production Methods: Industrial production of NK3201 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: NK3201 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of NK3201 with modified functional groups, which can be studied for their biological activities .

Scientific Research Applications

    Chemistry: Used as a model compound to study chymase inhibition and enzyme kinetics.

    Biology: Investigated for its role in modulating biological pathways involving angiotensin II.

    Medicine: Potential therapeutic applications in treating conditions like pulmonary fibrosis, abdominal aortic aneurysm, and myocardial infarction.

    Industry: Explored for its use in developing new pharmaceuticals targeting vascular diseases .

Mechanism of Action

NK3201 exerts its effects by inhibiting the activity of chymase, an enzyme responsible for converting angiotensin I to angiotensin II. The inhibition occurs through the formation of an acyl-intermediate between the active serine residue of chymase and the di-ketone structure of NK3201. This prevents the formation of angiotensin II, thereby reducing vascular proliferation and inflammation .

Comparison with Similar Compounds

    TEI-F00806: Another chymase inhibitor with a similar mechanism of action.

    TY-51469: Known for its chymase inhibitory activity and potential therapeutic applications.

Comparison: NK3201 is unique due to its high specificity for chymase and its oral bioavailability. Unlike some other chymase inhibitors, NK3201 does not affect blood pressure, making it a safer option for long-term use in preventing vascular proliferation .

Properties

IUPAC Name

N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O6/c37-21-34-25-19-33-30(23-12-5-2-6-13-23)36(31(25)41)20-27(39)35-24(18-22-10-3-1-4-11-22)29(40)26(38)14-9-17-42-28-15-7-8-16-32-28/h1-8,10-13,15-16,19,21,24H,9,14,17-18,20H2,(H,34,37)(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOANBAXBOLUAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C(=O)CCCOC2=CC=CC=N2)NC(=O)CN3C(=NC=C(C3=O)NC=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942622
Record name N-{3,4-Dioxo-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-2-yl}-2-{5-[(hydroxymethylidene)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204460-24-2
Record name NK 3201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204460242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{3,4-Dioxo-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-2-yl}-2-{5-[(hydroxymethylidene)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Reactant of Route 2
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Reactant of Route 5
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Reactant of Route 6
N-(3,4-dioxo-1-phenyl-7-pyridin-2-yloxyheptan-2-yl)-2-(5-formamido-6-oxo-2-phenylpyrimidin-1-yl)acetamide

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